molecular formula C12H17NOS B4073103 2-[(4-methylphenyl)thio]-N-propylacetamide

2-[(4-methylphenyl)thio]-N-propylacetamide

Cat. No. B4073103
M. Wt: 223.34 g/mol
InChI Key: NQYFFDDAMPKKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)thio]-N-propylacetamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. The compound has been studied for its potential therapeutic applications, as well as its use as a research tool in the field of neuroscience.

Mechanism of Action

2-[(4-methylphenyl)thio]-N-propylacetamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. This receptor is found primarily in the brain and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. Activation of the CB1 receptor by this compound leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the activation of the endocannabinoid system, which leads to the release of various neurotransmitters, such as dopamine, serotonin, and GABA. This can result in a range of effects, including euphoria, relaxation, and altered perception. The compound has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

2-[(4-methylphenyl)thio]-N-propylacetamide has several advantages as a research tool, including its potency and selectivity for the CB1 receptor. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on 2-[(4-methylphenyl)thio]-N-propylacetamide, including the development of more selective agonists of the CB1 receptor, the investigation of the compound's potential therapeutic applications, and the study of its long-term safety and toxicity. Additionally, further research is needed to better understand the mechanisms underlying the compound's effects on the endocannabinoid system and its interactions with other neurotransmitter systems.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-propylacetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease. It has also been used as a research tool in the study of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-8-13-12(14)9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYFFDDAMPKKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.